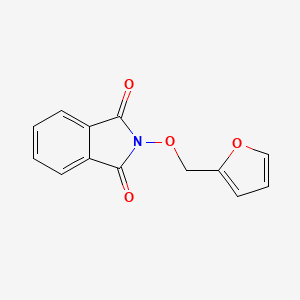

N-(2-呋喃甲氧基)邻苯二甲酰亚胺

概述

描述

“N-(2-Furylmethoxy)phthalimide” is an organic compound that has gained significant interest in various fields of research and industry due to its remarkable physical, chemical, and biological properties. The molecular formula of this compound is C13H9NO4 .

Synthesis Analysis

The synthesis of phthalimide derivatives, including “N-(2-Furylmethoxy)phthalimide”, has been a topic of extensive research. The solventless phthalimide synthesis has proven to be very effective with phthalic anhydride and glutamic acid, yielding the desired product in 60% yield . Other methods of synthesis involve the carbonylative cyclization of aromatic amides, the carbonylative cyclization of o-dihaloarenes/o-haloarenes, the cyclization of isocyanate/isocyanide with arenes, and cyclization involving maleimides .

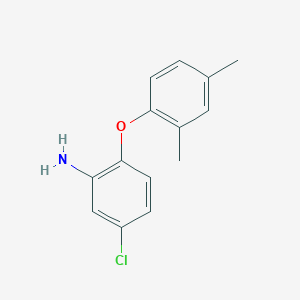

Molecular Structure Analysis

The molecular structure of “N-(2-Furylmethoxy)phthalimide” is characterized by the presence of a phthalimide ring, which is suitable for interacting with different biological targets . The structure of this compound lies on a crystallographic mirror plane which bisects the plane of the phthalimide unit .

Chemical Reactions Analysis

Phthalimide derivatives, including “N-(2-Furylmethoxy)phthalimide”, are valuable hydrogen-atom-transfer (HAT) catalysts for selective C–H functionalization . The multi-targeted mechanism of phthalimide derivatives plays a major role in anticancer therapy .

Physical And Chemical Properties Analysis

“N-(2-Furylmethoxy)phthalimide” has a molar mass of 243.21 g/mol . It has a density of 1.43 g/cm^3, a boiling point of 388.8°C at 760 mmHg, and a flashing point of 188.9°C . The vapor pressure of this compound is 2.98E-06mmHg at 25°C .

科学研究应用

Organic Synthesis

N-(2-Furylmethoxy)phthalimide: is utilized in organic synthesis, particularly in the formation of C–S bonds, which are crucial in creating various organic compounds. Its electrophilic reactivity is leveraged for the asymmetric synthesis of many organic molecules .

Medicinal Chemistry

In medicinal chemistry, compounds like N-(2-Furylmethoxy)phthalimide play a significant role due to their potential in the treatment of diseases. They are used in synthesizing sulfur-containing pharmaceutical molecules that can be used in cancer treatment, anti-inflammatory drugs, and therapies for HIV, Alzheimer’s, and Parkinson’s diseases .

Materials Science

The stability and reactivity of N-(2-Furylmethoxy)phthalimide make it a valuable compound in materials science. It can be used to create functional materials and synthetic intermediates that are indispensable in the development of new materials with specific properties .

Sulfenylation Reagents

As a sulfenylation reagent, N-(2-Furylmethoxy)phthalimide is an alternative to traditional thiols and disulfides. It offers a more stable and less toxic option for sulfenylation processes in organic compounds, which is a key step in various chemical transformations .

Electrophilic Sulfur Sources

This compound serves as an electrophilic sulfur source, which is particularly interesting for C–S bond formation via reactions with various nucleophiles. Its use in this context is important for constructing aryl sulfides, which are recognized as functional materials in drug discovery .

Drug Development

The combination of pharmacophoric nuclei with different targets is a strategy in drug developmentN-(2-Furylmethoxy)phthalimide derivatives, such as phthalimido-thiazolidine-2-4-dione, have been synthesized for the development of new drugs aimed at improving cancer treatment .

安全和危害

未来方向

Phthalimide derivatives, including “N-(2-Furylmethoxy)phthalimide”, have shown potential in the development of new drugs aimed at improving cancer treatment . The multi-target profile of phthalimides is being explored to introduce different pharmacophoric subunits such as hydrazones, pyrazoles, thiazoles, aryl groups, among others . This could lead to the development of novel effective multi-targeted anticancer agents .

作用机制

Target of Action

N-(2-Furylmethoxy)phthalimide is a type of phthalimide derivative . Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials Phthalimide derivatives have been known to exhibit antineoplastic activities against cancer cells .

Mode of Action

It has been observed that phthalimide derivatives, such as the synthesized ft-12 compound, exhibit antiproliferative activity against certain cancer cells . FT-12 reduced the ability to form new clones and caused irreversibility in the cell cycle, inducing arrest in the S phase . Furthermore, it induced necrosis and apoptosis .

Biochemical Pathways

It is known that phthalates can be biodegraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . For instance, Di-n-butyl phthalate (DBP) was reported to be biodegraded by Rhizobium sp. strain LMB-1, producing diethyl phthalate (DEP) through β‐oxidation, which was subsequently metabolized to phthalic acid .

Action Environment

It is known that the physical and chemical attributes of phthalates have a significant impact on their environmental fate, transport, and degradation in different natural settings .

属性

IUPAC Name |

2-(furan-2-ylmethoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12-10-5-1-2-6-11(10)13(16)14(12)18-8-9-4-3-7-17-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUSXZGKXRFOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601609 | |

| Record name | 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39685-81-9 | |

| Record name | 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)